molecular formula C13H18N2O2 B7924906 Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester

Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7924906
M. Wt: 234.29 g/mol
InChI Key: UCJVXPOVNQBUKI-LBPRGKRZSA-N
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Description

Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar catalysts and solvents. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is unique due to its complex structure, which includes a pyrrolidine ring and a carbamic acid moiety. This complexity provides it with distinct chemical and biological properties compared to simpler esters like methyl butanoate and ethyl acetate .

Biological Activity

Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, a carbamic acid moiety, and a benzyl ester group. These structural components suggest various interactions with biological systems, particularly in medicinal chemistry.

Molecular Formula: C_{12}H_{16}N_{2}O_{2}
Molecular Weight: Approximately 220.27 g/mol

The biological activity of this compound is primarily linked to its functional groups. The compound may interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways such as:

  • Signal transduction
  • Metabolism
  • Gene expression

The presence of the carbamate and amine functionalities is significant for its reactivity and potential pharmacological effects. For example, these groups can participate in nucleophilic acyl substitution reactions, which are crucial for the compound's biological interactions.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties
    • The compound exhibits antimicrobial activity due to its ability to interact with microbial enzymes, suggesting it could be effective against various pathogens.
  • Neuroactive Effects
    • Its structure suggests potential neuroactivity, which could be explored further for applications in treating neurological disorders.
  • Antioxidant Activity
    • Similar compounds have demonstrated antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress .
  • Anti-inflammatory Effects
    • Some derivatives of pyrrolidine compounds have shown promising anti-inflammatory effects in various studies, indicating that this compound could share similar properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInteraction with microbial enzymes; effective against specific pathogens
NeuroactivePotential effects on neurological functions
AntioxidantScavenging free radicals; reducing oxidative stress
Anti-inflammatoryInhibitory effects on inflammatory pathways

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of specific enzymes critical for bacterial survival.
  • Neuroprotective Potential : In vitro assays indicated that the compound could protect neuronal cells from oxidative damage, suggesting its potential as a neuroprotective agent.
  • Anti-inflammatory Properties : Experimental models showed that the compound reduced markers of inflammation in animal models, indicating its potential use in treating inflammatory diseases.

Properties

IUPAC Name

benzyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-15(12-7-8-14-9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJVXPOVNQBUKI-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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